N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide
Overview
Description
N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen belongs to the family of organoselenium compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide is complex and involves multiple pathways. N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide has been shown to act as a mimic of glutathione peroxidase, which is an enzyme that plays a key role in the detoxification of reactive oxygen species (ROS). N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide can also inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide can protect cells from oxidative stress and apoptosis, reduce inflammation, and modulate the immune response. N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide is a stable compound that can be easily synthesized and purified. N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide has also been shown to have low toxicity and can be administered orally or intravenously. However, N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide has some limitations for use in lab experiments. N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide can interact with other compounds and enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide. One potential direction is the development of N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide as an adjuvant therapy for cancer treatment. Additionally, the potential use of N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide for the treatment of infectious diseases, such as COVID-19, is currently being investigated.
Scientific Research Applications
N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer, inflammation, and infectious diseases. N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-3-21-15-6-4-13(5-7-15)12-17-22(18,19)16-10-8-14(20-2)9-11-16/h4-11,17H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALFAYJPRKKDRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzyl)-4-methoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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